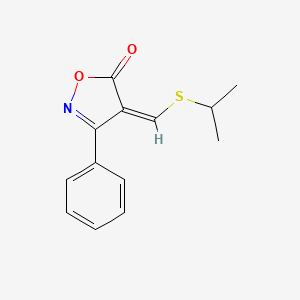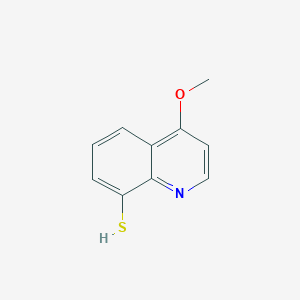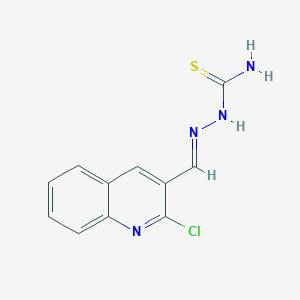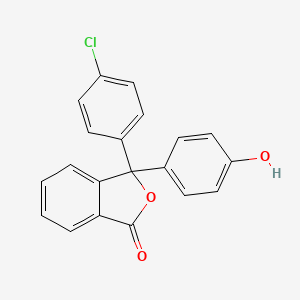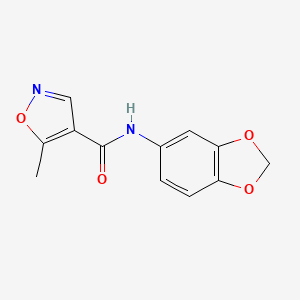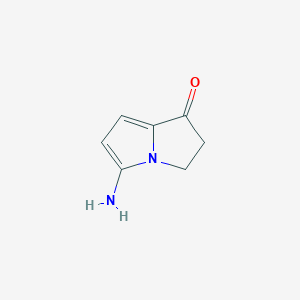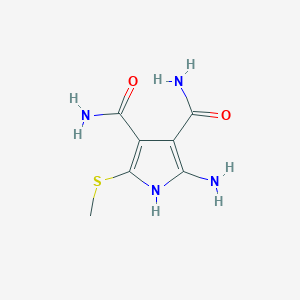
2-Amino-5-(methylthio)-1H-pyrrole-3,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-(methylthio)-1H-pyrrole-3,4-dicarboxamide is an organic compound with a unique structure that includes both amino and methylthio functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(methylthio)-1H-pyrrole-3,4-dicarboxamide typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor, such as a substituted pyrrole, followed by the introduction of amino and methylthio groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases or acids, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(methylthio)-1H-pyrrole-3,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-Amino-5-(methylthio)-1H-pyrrole-3,4-dicarboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-Amino-5-(methylthio)-1H-pyrrole-3,4-dicarboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The amino and methylthio groups can form hydrogen bonds and other interactions with biological molecules, influencing their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-(methylthio)-1,3,4-thiadiazole
- 2-Amino-5-(methylthio)-1,3,4-oxadiazole
- 2-Amino-5-(methylthio)-1,2,4-triazole
Uniqueness
Compared to these similar compounds, 2-Amino-5-(methylthio)-1H-pyrrole-3,4-dicarboxamide offers a unique combination of functional groups and structural features. Its pyrrole core provides distinct electronic properties, while the amino and methylthio groups enhance its reactivity and potential for forming diverse derivatives. This makes it particularly valuable for applications requiring specific chemical or biological interactions.
Properties
CAS No. |
38187-09-6 |
|---|---|
Molecular Formula |
C7H10N4O2S |
Molecular Weight |
214.25 g/mol |
IUPAC Name |
2-amino-5-methylsulfanyl-1H-pyrrole-3,4-dicarboxamide |
InChI |
InChI=1S/C7H10N4O2S/c1-14-7-3(6(10)13)2(5(9)12)4(8)11-7/h11H,8H2,1H3,(H2,9,12)(H2,10,13) |
InChI Key |
YQLHVTIDIYUNEQ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=C(N1)N)C(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B12893603.png)
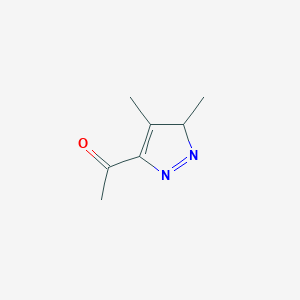
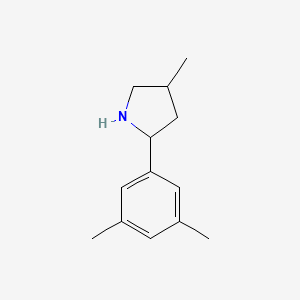
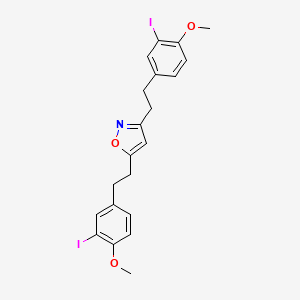
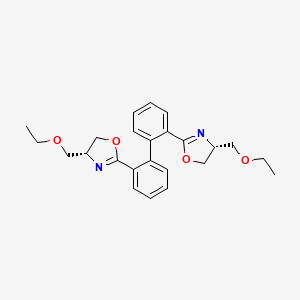
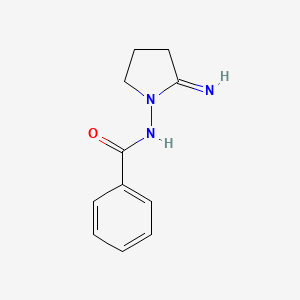
![4-Bromobenzo[d]oxazole-2-sulfonamide](/img/structure/B12893666.png)
